In-Depth Technical Guide: The Chemical and Biological Profile of JP-8g
In-Depth Technical Guide: The Chemical and Biological Profile of JP-8g
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the spirooxindole-pyranopyrimidine compound, JP-8g. It details its chemical structure, biological activities, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development of this class of compounds.
Chemical Structure of JP-8g
JP-8g is an organic heterohexacyclic compound. Specifically, it is a spirooxindole-type pyranopyrimidine in which the spiro system's shared carbon atom is at position 3 of a 1-allyl-7-fluoro-1,3-dihydro-2H-indol-2-one moiety.
Systematic Name: 1-allyl-2'-amino-7-fluoro-6'-imino-2-oxo-1',6',7',8'-tetrahydrospiro[indole-3,4'-pyrano[2,3-d]pyrimidine]-5'-carbonitrile
Chemical Formula: C₂₁H₁₆FN₇O₂
Molecular Weight: 433.4 g/mol
Biological Activity and Data Presentation
JP-8g has demonstrated dual biological activities, exhibiting both anti-cancer and potent anti-inflammatory properties.[1][2]
Anti-Inflammatory Activity
JP-8g has been shown to possess significant in vivo anti-inflammatory effects, which are believed to be mediated through the nitric oxide synthase (NOS) signaling pathway.[1][2]
Table 1: In Vivo Anti-Inflammatory Activity of JP-8g [1][3]
| Experimental Model | Administration Route | Dosage | Result | Reference Compound |
| Xylene-induced ear edema in mice | Intraperitoneal (i.p.) | 10 mg/kg | More effective inhibition than reference | Indomethacin |
| Xylene-induced ear edema in mice | Oral (p.o.) | 20 mg/kg | More effective inhibition than reference | Indomethacin |
| Carrageenan-induced paw inflammation in mice | Intraperitoneal (i.p.) | 20 mg/kg | Similar anti-inflammatory activity | Dexamethasone |
| LPS-induced acute neuroinflammation in mice | Intraperitoneal (i.p.) | 20 mg/kg | Reduced LPS-induced body temperature increase | - |
Table 2: In Vitro Effects of JP-8g [1]
| Assay | Cell Type | Treatment | Result |
| Cytotoxicity (MTT Assay) | Mouse peritoneal macrophages | ≤ 10 µM for 72h | Low cytotoxicity |
| Nitric Oxide (NO) Production (Griess Assay) | LPS-stimulated mouse peritoneal macrophages | Pre-treatment with JP-8g | Attenuated LPS-induced NO production |
Anti-Cancer Activity
JP-8g belongs to a series of spirooxindole-pyranopyrimidine compounds that were initially identified for their broad-spectrum anti-cancer activity.[1][2] While the primary focus of the available detailed literature is on its anti-inflammatory properties, the anti-neoplastic potential remains a key characteristic of this compound class.
Experimental Protocols
Synthesis of Spiro[indole-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives
While the specific multi-step synthesis for JP-8g is part of a broader proprietary library, a general and efficient method for creating the spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one core involves a three-component reaction.
General Protocol:
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Initial Condensation: Isatin, malononitrile, and a 1,3-dicarbonyl compound are reacted in anhydrous ethanol.
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Catalysis: Piperidine is used as a catalyst.
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Cyclization: The reaction proceeds to form 2'-amino-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile derivatives.
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Further Cyclization: These intermediates can then be cyclized to the final spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one structure using reagents such as bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO).
In Vivo Anti-Inflammatory Assays[1]
Animals: Male C57B/J mice were used for the inflammation models. All animal experiments were conducted in accordance with the China Council on Animal Care and Use guidelines.
Xylene-Induced Ear Edema:
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Mice were administered JP-8g either intraperitoneally or orally.
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After a set period, a fixed volume of xylene was applied to the anterior and posterior surfaces of the right ear. The left ear served as a control.
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After a designated time, the mice were euthanized, and circular sections were taken from both ears and weighed.
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The difference in weight between the right and left ear punches was calculated as the edema.
Carrageenan-Induced Paw Edema: [3]
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A subplantar injection of carrageenan solution was administered to the right hind paw of the mice to induce inflammation.
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JP-8g or a reference drug (dexamethasone) was administered intraperitoneally.
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Paw volume was measured at various time points after the carrageenan injection using a plethysmometer.
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The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups to the control group.
LPS-Induced Acute Neuroinflammation:
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Mice were given an intraperitoneal injection of Lipopolysaccharide (LPS).
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JP-8g was administered intraperitoneally.
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Rectal temperature was monitored at regular intervals as an indicator of the inflammatory response.
In Vitro Assays
Cell Culture: Mouse primary peritoneal macrophages were harvested and cultured in appropriate media.
Cytotoxicity Assay (MTT): [1]
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Macrophages were seeded in 96-well plates and treated with various concentrations of JP-8g for 24, 48, and 72 hours.
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After the treatment period, MTT solution was added to each well and incubated.
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The formazan crystals were dissolved in a solubilization solution.
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The absorbance was measured using an ELISA plate reader to determine cell viability.
Nitric Oxide Production Assay (Griess Reaction): [1]
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Macrophages were pre-treated with JP-8g for a specified time.
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The cells were then stimulated with LPS for 24, 48, or 72 hours.
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The cell culture supernatant was collected.
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Griess reagent was added to the supernatant, and the mixture was incubated at room temperature.
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The absorbance at 550 nm was measured, and the concentration of nitrite (an indicator of NO production) was calculated from a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory action of JP-8g is linked to its modulation of the Nitric Oxide Synthase (NOS) signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of JP-8g's anti-inflammatory action via inhibition of the iNOS pathway.
The following diagram outlines the general experimental workflow for evaluating the anti-inflammatory properties of a compound like JP-8g.
Caption: General experimental workflow for assessing the anti-inflammatory activity of JP-8g.
